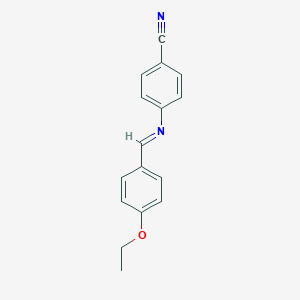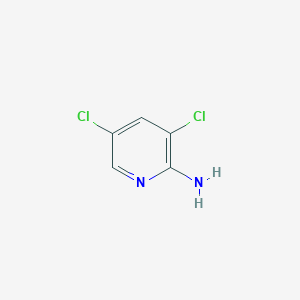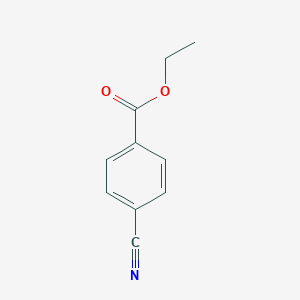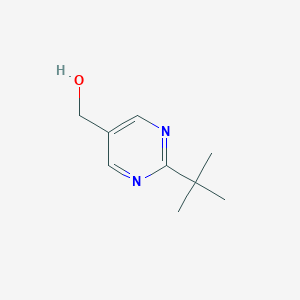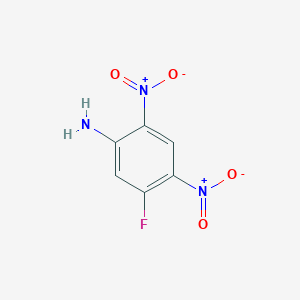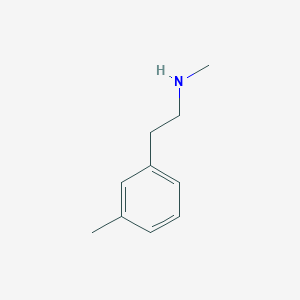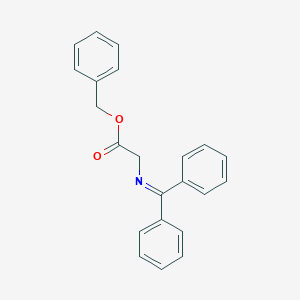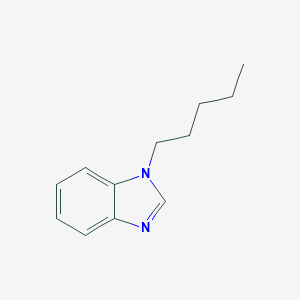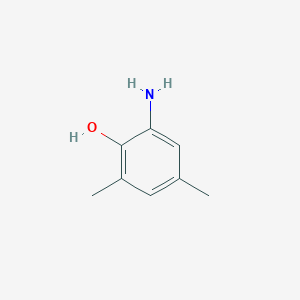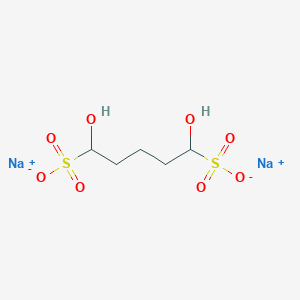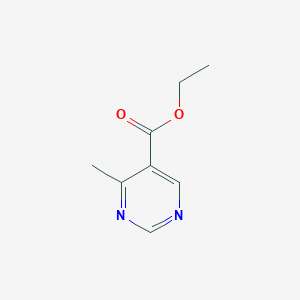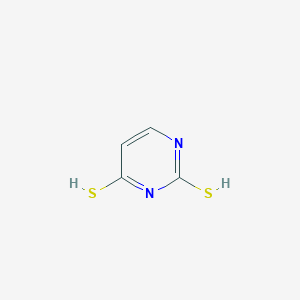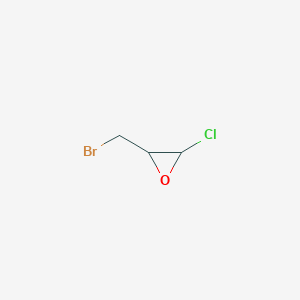
(E)-2-Chloro-3-(bromomethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Chloro-3-(bromomethyl)oxirane, also known as epibromohydrin, is a chemical compound that is widely used in scientific research applications. It is a reactive organic compound that contains both an epoxide and a halogen functional group.
Mécanisme D'action
(E)-2-Chloro-3-(bromomethyl)oxirane is a reactive compound that can cross-link biomolecules through the formation of covalent bonds. The epoxide group in (E)-2-Chloro-3-(bromomethyl)oxirane reacts with nucleophilic groups on biomolecules such as amines, thiols, and carboxylates, resulting in the formation of stable cross-links. This cross-linking can alter the structure and function of biomolecules, allowing for the study of their properties.
Effets Biochimiques Et Physiologiques
(E)-2-Chloro-3-(bromomethyl)oxirane has been shown to have cytotoxic effects on various cell lines, including human lymphoma cells and mouse fibroblast cells. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been shown to induce DNA damage and inhibit DNA replication in vitro. These effects make (E)-2-Chloro-3-(bromomethyl)oxirane a useful tool for studying the effects of DNA damage on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-Chloro-3-(bromomethyl)oxirane in lab experiments is its ability to cross-link biomolecules in a site-specific manner. This allows for the study of specific regions of biomolecules and their interactions. However, (E)-2-Chloro-3-(bromomethyl)oxirane can be toxic to cells and can interfere with the function of biomolecules, making it important to use appropriate concentrations and controls in experiments.
Orientations Futures
There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane. One area of interest is the development of new cross-linking methods that use (E)-2-Chloro-3-(bromomethyl)oxirane in combination with other cross-linking agents. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane could be used in the development of new materials and coatings with unique properties. Finally, the cytotoxic effects of (E)-2-Chloro-3-(bromomethyl)oxirane could be further studied to better understand its potential as an anticancer agent.
Conclusion
(E)-2-Chloro-3-(bromomethyl)oxirane is a versatile compound that is widely used in scientific research applications. Its ability to cross-link biomolecules in a site-specific manner makes it a valuable tool for studying the structure and function of biomolecules. However, its cytotoxic effects and potential interference with biomolecule function make it important to use appropriate concentrations and controls in experiments. There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane, including the development of new cross-linking methods, materials, and anticancer agents.
Méthodes De Synthèse
The synthesis of (E)-2-Chloro-3-(bromomethyl)oxirane can be achieved through the reaction of epichlorohydrin and sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of (E)-2-Chloro-3-(bromomethyl)oxirane as a clear, colorless liquid.
Applications De Recherche Scientifique
(E)-2-Chloro-3-(bromomethyl)oxirane is commonly used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to cross-link DNA, RNA, and proteins in order to study their structure and function. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been used in the synthesis of various polymers and resins, as well as in the production of adhesives and coatings.
Propriétés
Numéro CAS |
129176-05-2 |
|---|---|
Nom du produit |
(E)-2-Chloro-3-(bromomethyl)oxirane |
Formule moléculaire |
C3H4BrClO |
Poids moléculaire |
171.42 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-chlorooxirane |
InChI |
InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |
Clé InChI |
CYVGBDSVULTHJK-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)Cl)Br |
SMILES canonique |
C(C1C(O1)Cl)Br |
Synonymes |
2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



